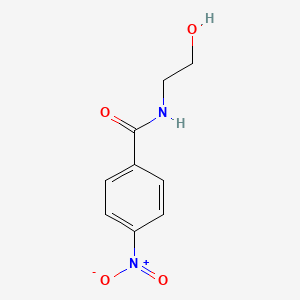

n-(2-Hydroxyethyl)-4-nitrobenzamide

概要

説明

n-(2-Hydroxyethyl)-4-nitrobenzamide: is an organic compound that features a benzamide core substituted with a nitro group at the para position and a hydroxyethyl group at the nitrogen atom

準備方法

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 4-nitrobenzoic acid and 2-aminoethanol.

Reaction Steps:

Reaction Conditions: The reactions are usually carried out under reflux conditions with appropriate solvents such as ethanol or methanol.

Industrial Production Methods: Industrial production methods may involve continuous flow processes to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient conversion and minimize by-products.

化学反応の分析

Types of Reactions:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The hydroxyethyl group can undergo substitution reactions with various electrophiles to form different derivatives.

Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Alkyl halides, acid chlorides.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

Reduction: n-(2-Aminoethyl)-4-nitrobenzamide.

Substitution: Various substituted benzamides.

Oxidation: n-(2-Carboxyethyl)-4-nitrobenzamide.

科学的研究の応用

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Employed in the study of reaction mechanisms and kinetics.

Biology and Medicine:

- Potential applications in drug development due to its structural similarity to bioactive molecules.

- Investigated for its antimicrobial and anti-inflammatory properties.

Industry:

- Utilized in the production of specialty chemicals and materials.

- Explored for use in polymer synthesis and modification.

作用機序

The mechanism of action of n-(2-Hydroxyethyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The hydroxyethyl group may enhance solubility and facilitate cellular uptake. The exact molecular pathways and targets are subject to ongoing research.

類似化合物との比較

n-(2-Hydroxyethyl)-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group.

n-(2-Hydroxyethyl)-3-nitrobenzamide: Similar structure but with the nitro group at the meta position.

n-(2-Hydroxyethyl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness:

- The presence of both a hydroxyethyl group and a nitro group at specific positions on the benzamide core imparts unique chemical reactivity and potential biological activity.

- The combination of these functional groups allows for diverse chemical modifications and applications in various fields.

生物活性

N-(2-Hydroxyethyl)-4-nitrobenzamide, also known by its CAS number 6640-65-9, is an organic compound characterized by a benzamide core with a nitro group at the para position and a hydroxyethyl substituent at the nitrogen atom. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The compound is synthesized from 4-nitrobenzoic acid and 2-aminoethanol under reflux conditions using solvents like ethanol or methanol. The reaction can be optimized using catalysts to enhance yield and purity. The structure of this compound allows for diverse chemical modifications, which can lead to different derivatives with unique biological activities.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that may interact with cellular components, while the hydroxyethyl group enhances solubility, facilitating cellular uptake. Ongoing research aims to elucidate the specific molecular pathways and targets involved in its action.

Biological Activity

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its effectiveness against a range of microorganisms, including both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values ranged from 1.95 to 500 µg/mL across different strains:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.9 |

| Bacillus subtilis | 1.95 |

| Klebsiella pneumoniae | 7.8 |

| Pseudomonas aeruginosa | 15.6 |

| Escherichia coli | 31.2 |

| Candida albicans | 62.5 |

The compound demonstrated the greatest activity against drug-resistant strains, making it a candidate for further development in antimicrobial therapies .

Anti-inflammatory Activity

this compound has also been investigated for its anti-inflammatory properties. Its structural similarity to other bioactive compounds suggests potential applications in treating inflammatory diseases. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, thus modulating inflammatory responses.

Case Studies

- Antimicrobial Efficacy : In a study involving various benzamide derivatives, this compound was one of the most potent compounds tested against drug-resistant bacterial strains. The study highlighted its potential as an alternative treatment option where traditional antibiotics fail .

- Inhibition of Cancer Cell Lines : Preliminary studies have shown that derivatives of this compound exhibit cytotoxic effects on certain cancer cell lines, suggesting a potential role in cancer therapy. Further investigations are required to determine the exact mechanisms and efficacy in vivo.

Comparison with Similar Compounds

This compound can be compared with other similar compounds based on their structural modifications:

| Compound | Structural Variation | Biological Activity |

|---|---|---|

| N-(2-Hydroxyethyl)-4-aminobenzamide | Amino group instead of nitro group | Antimicrobial and anticancer properties |

| N-(2-Hydroxyethyl)-3-nitrobenzamide | Nitro group at meta position | Varies; less studied |

| N-(2-Hydroxyethyl)-4-methoxybenzamide | Methoxy group instead of nitro group | Potentially lower activity |

The unique combination of functional groups in this compound contributes to its distinct biological activities compared to these derivatives.

特性

IUPAC Name |

N-(2-hydroxyethyl)-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c12-6-5-10-9(13)7-1-3-8(4-2-7)11(14)15/h1-4,12H,5-6H2,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSVWGRARUBXOMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60985046 | |

| Record name | N-(2-Hydroxyethyl)-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60985046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6640-65-9 | |

| Record name | NSC49010 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49010 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Hydroxyethyl)-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60985046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。